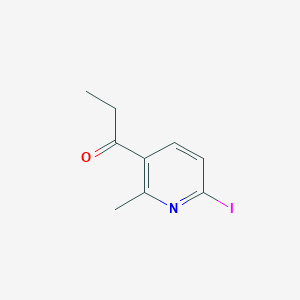
1-(6-Iodo-2-methylpyridin-3-yl)propan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(6-Iodo-2-methylpyridin-3-yl)propan-1-one is a chemical compound with the molecular formula C9H10INO It is characterized by the presence of an iodine atom at the 6th position and a methyl group at the 2nd position of the pyridine ring, along with a propanone group at the 1st position
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-(6-Iodo-2-methylpyridin-3-yl)propan-1-one typically involves the iodination of 2-methylpyridine followed by the introduction of the propanone group. The reaction conditions often include the use of iodine and a suitable oxidizing agent to facilitate the iodination process. The subsequent step involves the reaction of the iodinated intermediate with a propanone derivative under controlled conditions to yield the final product.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired compound in its pure form.
Análisis De Reacciones Químicas
Types of Reactions: 1-(6-Iodo-2-methylpyridin-3-yl)propan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its functional groups.
Substitution: The iodine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like sodium azide (NaN3) or thiols (R-SH) can be employed for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.
Aplicaciones Científicas De Investigación
1-(6-Iodo-2-methylpyridin-3-yl)propan-1-one has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: It may be utilized in biological studies to investigate its effects on cellular processes and pathways.
Medicine: Research into its potential therapeutic applications, such as its role in drug development, is ongoing.
Industry: The compound can be used in the production of pharmaceuticals, agrochemicals, and other industrial products.
Mecanismo De Acción
The mechanism of action of 1-(6-Iodo-2-methylpyridin-3-yl)propan-1-one involves its interaction with specific molecular targets and pathways. The iodine atom and the propanone group play crucial roles in its reactivity and binding affinity. The compound may exert its effects by modulating enzymatic activity, altering cellular signaling pathways, or interacting with specific receptors.
Comparación Con Compuestos Similares
- 1-(6-Iodo-4-methylpyridin-3-yl)propan-1-one
- 1-(6-Iodo-2-ethylpyridin-3-yl)propan-1-one
Comparison: 1-(6-Iodo-2-methylpyridin-3-yl)propan-1-one is unique due to its specific substitution pattern on the pyridine ring The presence of the iodine atom at the 6th position and the methyl group at the 2nd position distinguishes it from other similar compounds
Propiedades
Fórmula molecular |
C9H10INO |
|---|---|
Peso molecular |
275.09 g/mol |
Nombre IUPAC |
1-(6-iodo-2-methylpyridin-3-yl)propan-1-one |
InChI |
InChI=1S/C9H10INO/c1-3-8(12)7-4-5-9(10)11-6(7)2/h4-5H,3H2,1-2H3 |
Clave InChI |
TWFZMJLQDUDMLS-UHFFFAOYSA-N |
SMILES canónico |
CCC(=O)C1=C(N=C(C=C1)I)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


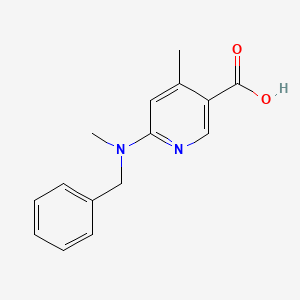
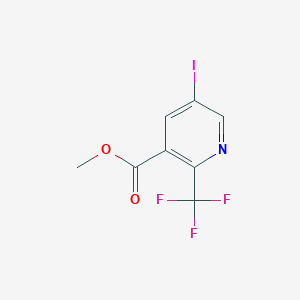
![8-Oxabicyclo[3.2.1]octan-6-amine](/img/structure/B13004067.png)
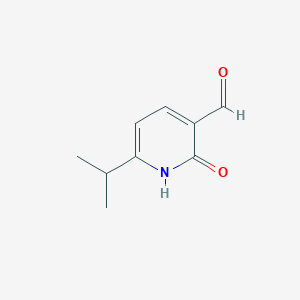
![6-Bromoimidazo[1,2-a]pyrimidin-3-amine](/img/structure/B13004078.png)
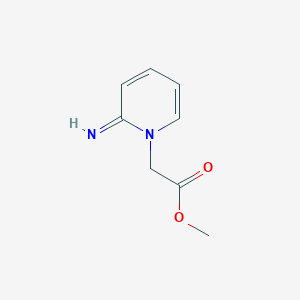
![2-Methyl-2,6-diazaspiro[3.4]octan-5-one](/img/structure/B13004086.png)
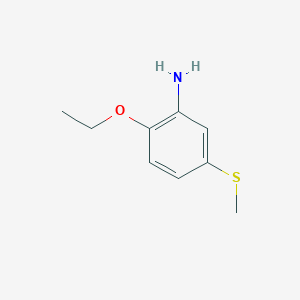

![4,5,6,7-Tetrahydrofuro[3,2-c]pyridine-2-carbaldehyde](/img/structure/B13004104.png)
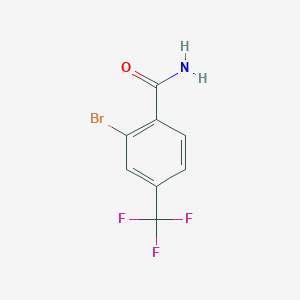

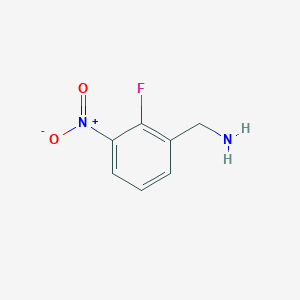
![(1R,4S)-2-Benzyl-2-azabicyclo[2.2.1]heptan-3-one](/img/structure/B13004110.png)
